molecular formula C10H11ClN2O4 B8425133 2-(6-Chloro-2-methylpyrimidin-4-yl)malonic acid dimethyl ester

2-(6-Chloro-2-methylpyrimidin-4-yl)malonic acid dimethyl ester

Cat. No. B8425133
M. Wt: 258.66 g/mol
InChI Key: DRBSADSFWHRUGT-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

To a solution of dimethyl malonate (0.39 mL, 3.37 mmol) in THF (20 mL) was added sodium hydride (60% dispersion in oil, 138 mg, 3.37 mmol) portionwise. The reaction mixture was stirred for 10 minutes at r.t. then 4,6-dichloro-2-methylpyrimidine (500 mg, 3.07 mmol) was added and the mixture heated to reflux for 2 h. The resulting suspension was concentrated in vacuo, triturated with Et2O (3×30 mL) and the mother liquors were evaporated in vacuo to yield the title compound (300 mg, 40%) as an off-white solid. LCMS (ES+) 259.0 (M+H)+, RT 2.93 minutes (90% purity) (Method 2).
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[H-].[Na+].[Cl:12][C:13]1[CH:18]=[C:17](Cl)[N:16]=[C:15]([CH3:20])[N:14]=1>C1COCC1>[CH3:6][O:5][C:3](=[O:4])[CH:2]([C:17]1[CH:18]=[C:13]([Cl:12])[N:14]=[C:15]([CH3:20])[N:16]=1)[C:1]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
138 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting suspension was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with Et2O (3×30 mL)
CUSTOM
Type
CUSTOM
Details
the mother liquors were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C(C(=O)OC)C1=NC(=NC(=C1)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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